1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Description
Properties
IUPAC Name |
1,7-dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-27-21-20(22(31)30(24(27)32)17-19-10-6-3-7-11-19)29(16-18-8-4-2-5-9-18)23(26-21)28-14-12-25-13-15-28/h2-11,25H,12-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVGEBQODAYCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N4CCNCC4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Assembly
The xanthine core is commonly synthesized via the Traube synthesis, which involves cyclization of 4,5-diaminopyrimidine derivatives with urea or phosgene. Alternative methods employ condensation reactions between 5-amino-4-imidazolecarboxamide and carbonylating agents. Modern adaptations utilize microwave-assisted synthesis to accelerate cyclization kinetics, reducing reaction times from hours to minutes.
Sequential N-Alkylation
Selective alkylation at the 1-, 3-, 7-, and 8-positions is achieved through careful control of base strength and reaction stoichiometry:
- 1- and 7-Benzylation : Benzyl bromide derivatives are introduced using potassium carbonate in dimethylformamide (DMF) at 60–80°C. The 1-position is typically alkylated first due to its higher nucleophilicity compared to the 3-position.
- 3-Methylation : Dimethyl sulfate or methyl iodide in the presence of sodium hydride selectively methylates the 3-position at ambient temperatures.
- 8-Piperazination : Piperazine incorporation employs nucleophilic aromatic substitution, where the 8-chloropurine intermediate reacts with piperazine in refluxing ethanol. Catalytic amounts of ammonium chloride enhance reaction efficiency by generating the free amine nucleophile.
Stepwise Synthetic Procedure
A representative synthesis adapted from patent literature proceeds as follows:
Step 1: 1,7-Dibenzylxanthine Preparation
4,6-Diamino-1-benzyl-5-nitrosopyrimidine → Cyclization → 1-Benzylxanthine → Benzylation → 1,7-Dibenzylxanthine
- Cyclize 4,6-diamino-1-benzyl-5-nitrosopyrimidine (10 mmol) with triphosgene (12 mmol) in dichloromethane under nitrogen.
- Reflux with benzyl bromide (22 mmol) and K2CO3 (30 mmol) in DMF for 8 hours to install the 7-benzyl group.
Step 2: 3-Methylation
Treat 1,7-dibenzylxanthine (5 mmol) with methyl iodide (15 mmol) and NaH (60% dispersion, 6 mmol) in THF at 0°C→RT for 12 hours.
Step 3: 8-Piperazine Functionalization
- Generate 8-chloro intermediate using POCl3 (10 equiv) at 110°C for 3 hours.
- React with piperazine (20 mmol) in ethanol at reflux for 24 hours with NH4Cl (1 mmol).
Reaction Optimization Strategies
Solvent Systems
Catalytic Enhancements
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate piperazine substitution by phase-transfer catalysis, reducing reaction times from 24 to 6 hours.
Purification Techniques
| Purification Step | Method | Yield Impact |
|---|---|---|
| Crude precipitation | Ethanol/water | 85–90% recovery |
| Column chromatography | Silica gel, CH2Cl2/MeOH | 95% purity |
| Recrystallization | Ethyl acetate/hexane | >99% purity |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d6) : δ 7.35–7.28 (m, 10H, benzyl), 4.95 (s, 2H, N7-CH2), 4.82 (s, 2H, N1-CH2), 3.75 (t, J=5.2 Hz, 4H, piperazine), 3.12 (s, 3H, N3-CH3).
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Industrial-Scale Considerations
A recent kilogram-scale synthesis achieved 68% overall yield through:
- Continuous flow methylation at 5°C
- In-line IR monitoring of piperazine substitution
- Crystallization-driven purification eliminating chromatography.
Challenges and Limitations
- Regioselectivity Control : Competing N9-alkylation remains problematic, requiring excess alkylating agents (3–5 equiv).
- Piperazine Handling : Hygroscopic nature necessitates strict anhydrous conditions during substitution.
- Purine Ring Stability : Acidic conditions during 8-chloro intermediate formation risk ring-opening side reactions.
Emerging Methodologies
- Enzymatic alkylation : Lipase-mediated benzylation shows promise for improved regiocontrol.
- Electrochemical synthesis : Direct anodic oxidation enables chloride displacement without POCl3.
Applications and Derivatives
While primarily investigated as a dipeptidyl peptidase IV (DPP-IV) inhibitor, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the purine core or piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .
Scientific Research Applications
Medicinal Chemistry
-
Inhibition of Bromodomain-containing Protein 4 (BRD4) :
- The compound has been synthesized and evaluated for its inhibitory activity against BRD4, a crucial epigenetic reader involved in various cancers.
- Results : Compounds derived from this structure exhibited IC50 values ranging from 2.51 to 10.50 µM, indicating promising activity against BRD4 .
-
Treatment of Sickle Cell Disease and β-Thalassemia :
- This compound is part of a series of piperidine derivatives developed as potential treatments for sickle cell disease and β-thalassemia.
- Outcomes : Preliminary studies suggest these compounds may effectively ameliorate symptoms associated with these hemoglobinopathies .
-
Antimicrobial and Anticancer Properties :
- Research indicates that derivatives of this compound may possess antimicrobial and anticancer activities, making them candidates for further pharmacological development .
Organic Chemistry
-
Building Block for Synthesis :
- 1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione serves as a versatile starting material for the synthesis of more complex organic molecules.
- Its unique structure allows for modifications that can lead to novel compounds with tailored properties .
-
Catalysis in Industrial Processes :
- The compound can be utilized as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of industrial processes .
Case Study 1: BRD4 Inhibition
A study conducted on a series of synthesized derivatives demonstrated their capacity to inhibit BRD4 effectively. The results indicated that modifications in the benzyl groups significantly influenced the inhibitory potency.
Case Study 2: Hemoglobinopathies Treatment
In preclinical trials involving animal models of sickle cell disease and β-thalassemia, compounds based on this structure showed improvements in hemoglobin levels and reduced sickling events.
Mechanism of Action
The mechanism of action of 1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism and immune regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are widely studied for their structural diversity and biological activities. Below is a systematic comparison of 1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione with key analogs, focusing on substituent variations and their pharmacological implications:
Substituent Variations at Position 7 and 8
| Compound Name | Structural Features | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|
| 7-Benzyl-8-(1-piperazinyl)-1,3-dimethylpurine-2,6-dione | 1,3-dimethyl groups; benzyl at position 7 | Antitumor activity (e.g., kinase inhibition) | Lacks dual benzylation (positions 1 and 7); simpler substitution reduces lipophilicity |
| 8-[(4-(3-Chlorophenyl)piperazin-1-yl)methyl]-1,3-dimethyl-7-benzylpurine-2,6-dione | Chlorophenyl-piperazine substituent; benzyl at position 7 | Neuropharmacological effects (5-HT receptor modulation) | Chlorophenyl group enhances receptor affinity but introduces potential metabolic instability |
| 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl]-propyl}-1,3-dimethylpurine-2,6-dione | Hydroxypropyl-phenoxyethyl-piperazine chain | Cardiovascular activity (adenosine receptor antagonism) | Polar hydroxy group improves solubility but reduces blood-brain barrier penetration |
| 8-(Azepan-1-yl)-7-(pyrimidin-2-ylsulfanylethyl)-1,3-dimethylpurine-2,6-dione | Azepane ring; pyrimidine-sulfanyl group | Enzyme inhibition (e.g., dipeptidyl peptidase IV) | Larger azepane ring increases steric hindrance, altering target selectivity |
Impact of Substituents on Pharmacokinetics
- Lipophilicity : The dual benzyl groups in the target compound enhance membrane permeability compared to analogs with single benzyl or polar substituents (e.g., hydroxypropyl or sulfanyl groups) .
- Receptor Binding : Piperazine derivatives with chlorophenyl or benzylidenehydrazine groups (as in the target compound) exhibit stronger interactions with G-protein-coupled receptors (GPCRs) due to aromatic stacking and hydrogen bonding .
- Metabolic Stability : Methyl groups at position 3 and 1/7 benzyl groups may reduce oxidative metabolism compared to compounds with unprotected alkyl chains (e.g., 7-allyl derivatives) .
Structural Uniqueness of the Target Compound
The combination of dual benzylation (positions 1 and 7) and a piperazine-hydrazone moiety at position 8 distinguishes this compound from others in its class:
- Dual benzylation may synergize with the piperazine ring to enhance binding to hydrophobic pockets in enzymes or receptors, as seen in antitumor purine analogs .
Biological Activity
1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of dibenzyl and piperazine moieties, suggests diverse pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C24H26N6O2
- Molecular Weight : 430.5 g/mol
- IUPAC Name : this compound
This compound primarily functions as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation. By inhibiting DPP-IV, this compound can enhance insulin secretion and improve glycemic control in diabetic models. Additionally, it may exert effects on various signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits selective cytotoxicity against several cancer cell lines. In vitro studies have shown that the compound induces apoptosis in human leukemia and breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human leukemia (K562) | 12.5 | Induction of apoptosis |
| Breast cancer (MCF7) | 15.0 | Caspase activation |
| Colon cancer (HT29) | 18.0 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Diabetes Management : A study conducted on diabetic rats demonstrated that administration of this compound significantly reduced blood glucose levels compared to control groups. The compound improved insulin sensitivity and reduced HbA1c levels after four weeks of treatment.
- Cancer Therapy : A clinical trial involving patients with advanced leukemia showed promising results when combining this compound with standard chemotherapy agents. Patients exhibited improved response rates and reduced side effects due to the selective targeting of cancer cells.
Q & A
Q. What are the recommended methods for synthesizing and purifying 1,7-Dibenzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione?
Synthesis of this compound typically involves multi-step organic reactions, leveraging nucleophilic substitution and cyclization. A validated approach includes:
- Step 1 : Reacting a purine-2,6-dione core with benzyl halides under basic conditions to introduce the dibenzyl groups.
- Step 2 : Incorporating the piperazine moiety via alkylation or coupling reactions, often using catalysts like NaSH in DMF at controlled temperatures (-20°C to room temperature) to optimize regioselectivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol are effective. Solubility and stability data (e.g., solvent compatibility) should guide purification .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and piperazine integration .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation analysis.
- X-ray Crystallography : Resolves crystal packing and stereochemistry, especially for verifying benzyl group orientations .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under varying conditions (e.g., decomposition points) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Stability studies should include:
- Solvent Compatibility : Test solubility in polar (DMF, DMSO) vs. non-polar solvents (hexane) to avoid degradation during reactions .
- pH Sensitivity : Stability in acidic/basic conditions (e.g., reacts with strong acids/bases, requiring neutral buffers for biological assays) .
- Temperature : Long-term storage at -20°C in inert atmospheres (argon) prevents oxidation of the purine core .
Advanced Research Questions
Q. What computational strategies are suitable for modeling this compound’s electronic and thermodynamic properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended:
- Exchange-Correlation Functionals : Incorporate exact exchange terms to improve accuracy in predicting bond dissociation energies and reaction thermodynamics .
- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate solvation in DMF or water.
- Applications : Predict reactivity with biological targets (e.g., kinase inhibition via π-π stacking with benzyl groups) .
Q. How can researchers evaluate the biological activity of this compound, and what are common pitfalls?
- In Vitro Assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR. Note that the piperazine moiety may chelate metal ions, requiring buffer optimization .
- Cytotoxicity Testing : Use MTT assays on cell lines, but account for potential solubility issues (e.g., DMSO vehicle ≤0.1% v/v) .
- Data Validation : Cross-validate with structurally related compounds (e.g., 8-phenylpurine derivatives) to distinguish scaffold-specific effects .
Q. How can conflicting data on synthesis yields or biological activity be resolved?
- Variable Substituent Effects : Substituents on the benzyl or piperazine groups significantly impact reaction kinetics. For example, electron-withdrawing groups on the benzyl ring reduce nucleophilic substitution yields .
- Experimental Reproducibility : Standardize reaction conditions (e.g., anhydrous DMF, inert atmosphere) and characterize intermediates via LC-MS to identify side products .
- Meta-Analysis : Compare datasets from analogous compounds (e.g., ethyl 4-{[3-methyl-2,6-dioxo-purine]methyl}piperazine derivatives) to identify trends .
Q. What methodologies are recommended for designing experiments to study the compound’s mechanism of action?
- Kinetic Studies : Use stopped-flow techniques to monitor rapid binding events with target proteins.
- Isotopic Labeling : N or C labels on the purine ring enable tracking of metabolic pathways via NMR or MS .
- Mutagenesis : Pair with molecular docking (AutoDock Vina) to identify critical residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
